molecular formula C14H14O2SSn B100592 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide CAS No. 17068-20-1

10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide

Cat. No. B100592
CAS RN: 17068-20-1
M. Wt: 365 g/mol
InChI Key: WNFQYAKZKLRVAE-UHFFFAOYSA-N
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Description

10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been identified as a promising candidate for the development of new drugs and therapeutic agents due to its potent biological activities.

Mechanism of Action

The mechanism of action of 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways and enzymes. It has been shown to inhibit the activity of several enzymes such as topoisomerase II, protein kinase C, and phospholipase A2. It also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide has been shown to exhibit various biochemical and physiological effects. Some of the major effects include:
1. Induction of Cell Cycle Arrest: 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide induces cell cycle arrest at the G2/M phase by inhibiting the activity of topoisomerase II.
2. Apoptosis Induction: 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide induces apoptosis in cancer cells by activating the caspase cascade and modulating the expression of various genes involved in apoptosis.
3. Inhibition of Inflammation: 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide inhibits the production of pro-inflammatory cytokines and enzymes by modulating various signaling pathways.

Advantages and Limitations for Lab Experiments

10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide has several advantages and limitations for lab experiments. Some of the major advantages include:
1. Potent Biological Activities: 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide exhibits potent biological activities, making it an ideal candidate for the development of new drugs and therapeutic agents.
2. Easy Synthesis: 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide can be synthesized using simple and cost-effective methods.
3. Low Toxicity: 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide has been found to have low toxicity, making it a safe compound for use in lab experiments.
Some of the major limitations of 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide include:
1. Limited Solubility: 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide has limited solubility in water, which can make it difficult to use in certain lab experiments.
2. Lack of Clinical Trials: Despite the promising results obtained from preclinical studies, there are currently no clinical trials investigating the potential therapeutic applications of 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide.

Future Directions

There are several future directions for research on 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide. Some of the major directions include:
1. Development of New Drugs and Therapeutic Agents: 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide has shown promising results as a potential candidate for the development of new drugs and therapeutic agents. Further research is needed to investigate its efficacy and safety in clinical trials.
2. Mechanistic Studies: The mechanism of action of 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide is not fully understood. Future studies should focus on elucidating the molecular mechanisms underlying its biological activities.
3. Structure-Activity Relationship Studies: Structure-activity relationship studies can help identify the key structural features of 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide that are responsible for its biological activities. This information can be used to design more potent and selective analogs of the compound.
Conclusion:
In conclusion, 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide is a promising chemical compound that has shown potent biological activities and potential applications in various fields of scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new drugs and therapeutic agents based on its unique properties.

Synthesis Methods

The synthesis of 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide involves the reaction of phenothiazine with stannic chloride in the presence of a strong oxidizing agent such as hydrogen peroxide. The reaction proceeds via a radical mechanism, and the yield of the product can be improved by optimizing the reaction conditions. The purity of the product can be further enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide has been extensively studied for its potential applications in various fields of scientific research. Some of the major areas of research include:
1. Anticancer Activity: 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. It induces cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways.
2. Anti-inflammatory Activity: 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide has been found to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes.
3. Antimicrobial Activity: 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide has been reported to exhibit potent antimicrobial activity against various bacterial and fungal strains.

properties

CAS RN

17068-20-1

Product Name

10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide

Molecular Formula

C14H14O2SSn

Molecular Weight

365 g/mol

IUPAC Name

10,10-dimethylbenzo[b][1,4]benzothiastannine 5,5-dioxide

InChI

InChI=1S/C12H8O2S.2CH3.Sn/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;/h1-7,9H;2*1H3;

InChI Key

WNFQYAKZKLRVAE-UHFFFAOYSA-N

SMILES

C[Sn]1(C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)C

Canonical SMILES

C[Sn]1(C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)C

Other CAS RN

17068-20-1

synonyms

10H-Phenothiastannin,10,10-dimethyl-5,5-dioxide

Origin of Product

United States

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